

Application Note: Determination of Penicillic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

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| Compound of Interest | | | | | |
|----------------------|---------------|-----------|--|--|--|
| Compound Name: | Penillic acid | | | | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. It can contaminate a variety of food commodities, including grains, fruits, and animal feed, posing a potential health risk to humans and animals.[1][2] Accurate and sensitive analytical methods are crucial for the detection and quantification of penicillic acid to ensure food safety and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of penicillic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[3][4] This application note provides a detailed protocol for the determination of penicillic acid in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

A robust and reliable method for the analysis of penicillic acid by GC-MS involves several key steps: sample extraction, clean-up, derivatization, and instrumental analysis. The following protocols are based on established methodologies for mycotoxin analysis.[3][5]

1. Sample Preparation: Extraction and Clean-up



The choice of extraction and clean-up method depends on the sample matrix. A common and effective approach for food matrices is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a standard liquid-liquid extraction followed by solid-phase extraction (SPE) clean-up.[6][7]

Protocol 1: Modified QuEChERS Extraction

- Homogenization: Homogenize a representative 5 g sample of the matrix (e.g., finely ground grain, fruit puree).
- Extraction:
 - Add 10 mL of ethyl acetate to the homogenized sample in a 50 mL centrifuge tube.
 - Vortex vigorously for 1 minute.
 - Add anhydrous sodium sulfate to remove water.
 - Centrifuge at 4000 rpm for 5 minutes.
- Clean-up (Dispersive Solid-Phase Extraction d-SPE):
 - Transfer the supernatant to a new centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and C18).[7]
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Evaporation: Transfer the cleaned-up extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate) for derivatization.

Protocol 2: Liquid-Liquid Extraction and SPE Clean-up

Extraction:



- Homogenize a 10 g sample with 20 mL of ethyl acetate.
- Shake vigorously for 30 minutes.
- Filter the extract and collect the supernatant.
- Liquid-Liquid Partitioning:
 - Wash the ethyl acetate extract with a sodium bicarbonate solution to remove acidic interferences.
 - Back-extract the penicillic acid into ethyl acetate after acidifying the aqueous layer.
- SPE Clean-up:
 - Condition a silica gel SPE cartridge (e.g., 3 g) with hexane.
 - Load the extract onto the cartridge.
 - Wash the cartridge with a hexane-ethyl acetate mixture to remove impurities.
 - Elute the penicillic acid with a more polar solvent mixture (e.g., higher concentration of ethyl acetate in hexane).[5]
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

2. Derivatization

To increase the volatility of penicillic acid for GC analysis, derivatization of the hydroxyl group is essential. Silylation is a common and effective derivatization technique.[3][8]

Protocol 3: Silylation

- To the dried and reconstituted sample extract, add 100 μL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
- Seal the vial tightly and heat at 70°C for 30 minutes.



• Cool the vial to room temperature before GC-MS injection.

An alternative is the formation of a trifluoroacetate derivative.[5]

3. GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

Typical GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: A medium polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent, is suitable for separating the derivatized penicillic acid from matrix components.[1]
- Injection Volume: 1 μL
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - o Initial temperature: 80°C, hold for 1 minute
 - Ramp: 15°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV



Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]
 Key ions for the trimethylsilyl (TMS) derivative of penicillic acid should be determined by analyzing a standard.

Data Presentation

Quantitative data from validation studies are summarized in the table below. These values are indicative and may vary depending on the matrix and specific experimental conditions.

| Parameter | Food Matrix | GC-MS Method | Reported Value | Reference |
|---|--------------------------------------|--|-------------------|-----------|
| Limit of Detection (LOD) | Corn, Dried Beans, Apple Juice | GC-ECD (Trifluoroacetate derivative) | 4 μg/kg | [5] |
| Limit of Quantification (LOQ) | Cereals | GC-MS/MS (Isotope internal standard) | 1.0 μg/kg | [3] |
| Recovery | Cereals | GC-MS/MS | 75.4 - 109.3% | [3] |
| Recovery | Corn, Dried Beans, Apple Juice | GC-ECD | > 80% | [5] |
| Relative Standard Deviation (RSD) | Cereals | GC-MS/MS | ≤ 7.2% | [3] |

Note: Data from a GC-ECD method is included to provide additional context on achievable detection limits for derivatized penicillic acid.

Visualizations

Experimental Workflow for GC-MS Analysis of Penicillic Acid

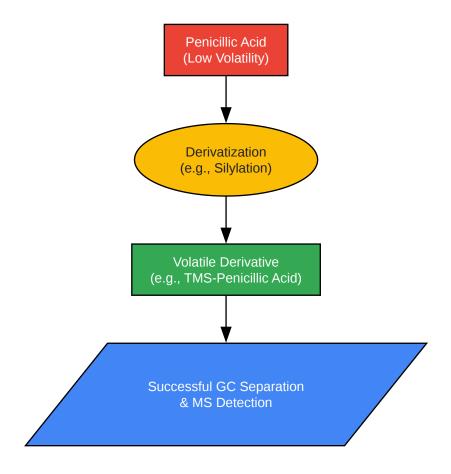




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A flowchart illustrating the major steps in the GC-MS analysis of penicillic acid.

Logical Relationship of Derivatization in GC-MS



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The essential role of derivatization for successful GC-MS analysis of penicillic acid.



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